molecular formula C14H16N4O4S B1524986 1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1306604-91-0

1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1524986
M. Wt: 336.37 g/mol
InChI Key: OUROTHUIYNHBHI-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1306604-91-0, is a chemical with the molecular formula C14H16N4O4S and a molecular weight of 336.37 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4O4S/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(23(2,21)22)7-6-11(10)12/h3-5H,6-8H2,1-2H3,(H,19,20) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Methanesulfonyl-Related Applications

  • Synthesis and Reactivity : Methanesulfonic acid and its derivatives are widely used in organic synthesis, acting as catalysts or reagents in various chemical transformations. For example, methanesulfonic acid has been utilized for the efficient one-pot synthesis of benzoxazoles from carboxylic acids, showcasing its role in facilitating cyclization reactions (Kumar, Rudrawar, & Chakraborti, 2008). Similarly, methanesulfonyl azide is used for the synthesis of sulfonamides, highlighting its utility in introducing sulfonamide functionality into organic molecules.

  • Pharmacological Activities : Sulfonyl derivatives, including methanesulfonyl compounds, have been investigated for their biological activities. For instance, certain 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates exhibit anti-acetylcholinesterase activity, suggesting potential applications in the development of treatments for conditions such as Alzheimer's disease (Holan, Virgona, & Watson, 1997).

Triazole-Related Applications

  • Heterocyclic Chemistry and Drug Design : Triazoles are crucial in medicinal chemistry, serving as core structures for the development of new therapeutic agents. Their incorporation into compounds can enhance drug-like properties, such as increased stability and bioavailability. The synthesis of sulfonyl-1,2,3-triazoles demonstrates their role as intermediates for generating diverse heterocyclic compounds important in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Safety And Hazards

The compound’s Material Safety Data Sheet (MSDS) can provide detailed information about its safety and potential hazards . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

5-methyl-1-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(23(2,21)22)7-6-11(10)12/h3-5H,6-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUROTHUIYNHBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111285
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-[1,2,3,4-tetrahydro-2-(methylsulfonyl)-5-isoquinolinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1306604-91-0
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-[1,2,3,4-tetrahydro-2-(methylsulfonyl)-5-isoquinolinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-[1,2,3,4-tetrahydro-2-(methylsulfonyl)-5-isoquinolinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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